molecular formula C19H23N5O5 B461785 4-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}-3-methoxybenzaldehyde CAS No. 292168-54-8

4-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}-3-methoxybenzaldehyde

Cat. No. B461785
CAS RN: 292168-54-8
M. Wt: 401.4g/mol
InChI Key: HWZBSBJMWKSKPP-UHFFFAOYSA-N
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Description

4-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}-3-methoxybenzaldehyde, or 4-DMTM, is an organic compound belonging to the class of triazinones. It is a colorless solid which is soluble in water and ethanol. 4-DMTM was first synthesized in the laboratory in the early 1990s and has since been studied for its potential applications in a variety of fields. This compound has been found to possess a wide range of biological activities, including anti-inflammatory, anti-fungal, and antioxidant properties. Additionally, 4-DMTM has been studied for its effects on the immune system, its ability to inhibit certain enzymes, and its potential use in the treatment of cancer.

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • A study by Bektaş et al. (2007) focused on synthesizing various triazole derivatives, including Schiff base derivatives using 4-methoxybenzaldehyde and morpholine, demonstrating significant antimicrobial activities against tested microorganisms (Bektaş et al., 2007).

Microwave-Assisted Synthesis

  • Research by Dahlous et al. (2018) involved the synthesis of s-triazines incorporating 4-hydroxybenzaldehyde and 4-hydroxy-3-methoxybenzaldehyde, using microwave irradiation for better yield and purity. This has potential applications in coordination and medicinal chemistry (Dahlous et al., 2018).

Crystal Structure Analysis

  • Fridman et al. (2003) described the crystal structures of derivatives of 2,4-dimethoxy-1,3,5-triazine, including morpholine derivatives, providing insights into their molecular conformations (Fridman et al., 2003).

Synthesis and Thermal Rearrangement

  • Dovlatyan et al. (2010) studied the thermolysis of certain sym-triazines, including 4,6-disubstituted 3-(2-chloroethyl)-sym-triazin-2-ones, highlighting the chemical behavior under thermal conditions (Dovlatyan et al., 2010).

Synthesis of Sterically-Hindered Peptidomimetics

  • Shieh et al. (2008) demonstrated that 4-(4,6-dimethoxy-1,3,5-triazine-2-yl)-4-methyl-morpholinium chloride is effective for synthesizing sterically-hindered peptidomimetics, showing advantages in controlling racemization and N-arylation (Shieh et al., 2008).

properties

IUPAC Name

4-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)oxy]-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O5/c1-26-16-12-14(13-25)2-3-15(16)29-19-21-17(23-4-8-27-9-5-23)20-18(22-19)24-6-10-28-11-7-24/h2-3,12-13H,4-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWZBSBJMWKSKPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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